molecular formula C13H12FN B581073 4-Fluoro-4'-methylbiphenyl-3-amine CAS No. 1225524-02-6

4-Fluoro-4'-methylbiphenyl-3-amine

Cat. No.: B581073
CAS No.: 1225524-02-6
M. Wt: 201.244
InChI Key: SIXDIMOCGDQSBV-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methylbiphenyl-3-amine is a biphenyl derivative featuring a fluorine substituent at the 4-position of one phenyl ring and a methyl group at the 4'-position of the adjacent ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The fluorine atom, being highly electronegative, modulates electron density, while the methyl group contributes to hydrophobicity and steric bulk.

Properties

IUPAC Name

2-fluoro-5-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXDIMOCGDQSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-methylbiphenyl-3-amine typically involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography to obtain pure 4-Fluoro-4’-methylbiphenyl-3-amine.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-4’-methylbiphenyl-3-amine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-methylbiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and various halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool in cancer research.

    Medicine: Its antitumor properties suggest potential therapeutic applications, particularly in the development of novel anticancer agents.

    Industry: The compound’s unique physical and chemical properties make it suitable for use in electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methylbiphenyl-3-amine is primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. The compound interacts with specific molecular targets and pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:

3'-Fluoro-[1,1'-biphenyl]-4-amine (CAS: N/A)
  • Molecular Formula : C₁₂H₁₀FN (hydrochloride: C₁₂H₁₀FN·HCl).
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (CAS: 1694468-64-8)
  • Structure : Fluorine at 4'-position, methyl at 2-position .
  • The 4'-fluoro group may enhance para-directed reactivity.
  • Molecular Formula : C₁₃H₁₂FN.
6-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-3-amine (CAS: 1927099-77-1)
  • Structure : Methoxy at 3'-position, methyl at 4-position .
  • Impact : The methoxy group donates electrons via resonance, increasing electron density on the ring. This contrasts with the electron-withdrawing fluorine in the target compound.
  • Molecular Formula: C₁₄H₁₅FNO.
3',4'-Difluoro-[1,1'-biphenyl]-4-amine
  • Structure : Fluorines at 3' and 4' positions .

Physical Properties

Limited data from evidence suggests trends:

Compound Melting Point (°C) Molecular Weight Key Substituents Reference
4-Fluoro-4'-methylbiphenyl-3-amine Not reported 215.24 4-F, 4'-CH₃ -
4-Fluoro-4'-aminodiphenyl 121 202.23 4-F, 4'-NH₂
3'-Fluoro-[1,1'-biphenyl]-4-amine Not reported 199.21 3'-F

Notes:

  • Methoxy-containing derivatives (e.g., 6-Fluoro-3'-methoxy-4-methylbiphenyl-3-amine) may exhibit higher solubility in polar solvents due to the oxygen atom .

Key Differences Table

Property This compound 3'-Fluoro Isomer 4'-Fluoro-2-methyl 3'-Methoxy Derivative
Substituent Effects Electron-withdrawing (F), hydrophobic (CH₃) Meta-F, no CH₃ Ortho-CH₃, para-F Electron-donating (OCH₃)
Steric Hindrance Moderate (4'-CH₃) Low High (ortho-CH₃) Moderate
Potential Applications Drug intermediates, materials Catalysis Bioactive molecules Pharmaceuticals

Biological Activity

4-Fluoro-4'-methylbiphenyl-3-amine is a biphenyl derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by the presence of a fluorine atom and a methyl group, which contribute to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Formula: C13H12F
Molecular Weight: 201.24 g/mol
IUPAC Name: this compound

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to various physiological effects.

Binding Affinity

Research indicates that compounds similar to this compound may exhibit significant binding affinity for certain molecular targets, including:

  • Enzymes: Inhibition or activation of enzymatic pathways.
  • Receptors: Modulation of receptor-mediated signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential as a therapeutic agent.

Cytotoxicity Assays

In vitro studies have measured the cytotoxicity of this compound against various cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
HepG210.5
MRC515.2
A5498.7

These findings suggest that this compound exhibits moderate cytotoxic effects against human cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate potential efficacy against several bacterial strains, although further studies are needed to elucidate the exact mechanisms involved.

Case Studies

  • Case Study on Anticancer Activity:
    A study published in Nature explored the anticancer properties of biphenyl derivatives, including this compound. The research demonstrated that this compound could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of specific apoptotic pathways .
  • Case Study on Antimicrobial Efficacy:
    Another study examined the antimicrobial activity of various biphenyl derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity at concentrations lower than those required for many conventional antibiotics .

Research Applications

The unique properties of this compound make it a valuable candidate for further research in several fields:

Medicinal Chemistry:
It serves as a precursor for synthesizing novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Chemical Biology:
The compound is utilized to probe biological pathways and identify new drug targets due to its ability to interact with specific biomolecules.

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